1-(2-Furyl)propane-1,2-dione

Physicochemical characterization Formulation development Solid-state chemistry

1-(2-Furyl)propane-1,2-dione is a crystalline solid (mp 64–65 °C) with an electron-withdrawing furan ring that activates the adjacent carbonyl for nucleophilic addition, Paal-Knorr heterocycle synthesis, and metal coordination chemistry. Unlike its liquid phenyl analog (CAS 579-07-7), this solid-state form enables precise gravimetric dispensing in parallel synthesis. Its dual carbonyl functionality supports dioxime formation for colorimetric nickel sensor development (detection limit 0.01 mg/L). As a naturally occurring coffee aroma constituent with a well-characterized Kovats RI of 1042 (OV-101), it serves as an authentic chromatographic reference standard for GC-MS food authenticity workflows. Explicitly not approved for flavor or fragrance use; procurement should be directed exclusively to non-food synthetic and analytical applications.

Molecular Formula C7H6O3
Molecular Weight 138.12 g/mol
CAS No. 1438-92-2
Cat. No. B075299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Furyl)propane-1,2-dione
CAS1438-92-2
Molecular FormulaC7H6O3
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)C1=CC=CO1
InChIInChI=1S/C7H6O3/c1-5(8)7(9)6-3-2-4-10-6/h2-4H,1H3
InChIKeyJXZJRYDTSDCGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Furyl)propane-1,2-dione (CAS 1438-92-2): Procurement-Grade Alpha-Diketone for Research and Industrial Selection


1-(2-Furyl)propane-1,2-dione (CAS 1438-92-2), also known as alpha-furyl methyl diketone, is a heteroaromatic alpha-diketone belonging to the aryl ketone class, with molecular formula C7H6O3 and molecular weight 138.12 g/mol [1]. It contains a furan ring directly conjugated to a propane-1,2-dione moiety, which confers distinct electronic properties due to the electron-withdrawing nature of the furan ring . The compound occurs naturally as a constituent of coffee aroma and has been detected in both Arabica and Robusta coffees [2]. Commercially available at purities of 95–98%, this compound serves primarily as a reactive building block in organic synthesis, medicinal chemistry, and analytical applications rather than as a flavor or fragrance ingredient [3].

Why 1-(2-Furyl)propane-1,2-dione Cannot Be Simply Replaced by In-Class Alpha-Diketone Analogs


Alpha-diketones bearing heteroaromatic substituents exhibit substantial variation in physicochemical behavior, chromatographic retention, ADME properties, and regulatory acceptance that precludes straightforward substitution. The furyl-substituted analog differs from its phenyl counterpart (1-phenyl-1,2-propanedione, CAS 579-07-7) in being a crystalline solid (mp 64–65 °C) versus a liquid below 20 °C, which directly impacts handling, formulation, and storage [1]. Compared to the simpler monoketone analog 2-acetylfuran (CAS 1192-62-7), the additional carbonyl group in 1-(2-furyl)propane-1,2-dione introduces a second reactive center for dioxime formation and metal chelation, enabling applications in analytical detection that are structurally inaccessible to the monoketone [2]. Furthermore, the regulatory landscape differs markedly: 2-acetylfuran is approved as a flavoring substance (FL-no: 13.054) with established NOAEL values, whereas 1-(2-furyl)propane-1,2-dione carries explicit recommendations against fragrance and flavor use [3], making it unsuitable as a drop-in replacement in food-grade applications. These differences — spanning physical form, synthetic utility, and regulatory compliance — are quantified in the evidence items below [4].

Quantitative Differentiation Evidence for 1-(2-Furyl)propane-1,2-dione Versus Closest Analogs


Solid-State Handling Advantage: Melting Point Differentiation vs. 1-Phenyl-1,2-propanedione

1-(2-Furyl)propane-1,2-dione is a crystalline solid at ambient temperature with a melting point of 64–65 °C, whereas its direct phenyl analog 1-phenyl-1,2-propanedione (CAS 579-07-7) is a liquid with a melting point below 20 °C [1]. This represents a physical state difference of approximately 45 °C in melting point. The solid form enables gravimetric dispensing, simpler storage without cold-chain requirements, and compatibility with solid-phase formulation approaches that are impractical with the liquid phenyl analog .

Physicochemical characterization Formulation development Solid-state chemistry

Chromatographic Retention Differentiation: Kovats RI on OV-101 vs. 2-Acetylfuran

On a non-polar OV-101 capillary column under temperature-programmed conditions (80–200 °C, 1 K/min), 1-(2-furyl)propane-1,2-dione exhibits a Kovats retention index (RI) of 1042 [1]. In contrast, the structurally related monoketone 2-acetylfuran (1-(furan-2-yl)ethanone, CAS 1192-62-7) elutes significantly earlier with a Kovats RI of 893 on the same stationary phase [2]. The ΔRI of 149 units indicates substantially greater retention of the alpha-diketone, attributable to its additional polar carbonyl group and higher molecular weight [3].

Analytical chemistry GC-MS method development Quality control

ADME Property Profile: SwissADME Bioavailability and BBB Penetration Comparison

SwissADME predictions for 1-(2-furyl)propane-1,2-dione indicate a bioavailability score of 0.55, high gastrointestinal absorption, and blood-brain barrier (BBB) permeation positive, with an estimated log P (XlogP3) of 0.20 [1]. By comparison, the phenyl analog 1-phenyl-1,2-propanedione has an experimental log P of approximately 0.82 and a higher molecular weight (148.16 vs. 138.12 g/mol), which shifts its ADME profile toward greater lipophilicity . The furyl compound also carries 1 PAINS (Pan-Assay Interference Compounds) structural alert and 1 Brenk alert, information that is critical for hit triage in screening campaigns [1]. While both compounds are Veber-compliant, the lower log P of the furyl analog predicts superior aqueous solubility (ESOL class: Very soluble) compared to the more lipophilic phenyl derivative [2].

Drug discovery ADME screening Computational medicinal chemistry

Regulatory Divergence: Flavor/Fragrance Ineligibility vs. 2-Acetylfuran's Approved Status

1-(2-Furyl)propane-1,2-dione carries an explicit recommendation of 'not for fragrance use' and 'not for flavor use' according to The Good Scents Company database, reflecting the absence of FEMA GRAS or JECFA approval for this compound as a flavoring substance [1]. In contrast, its monoketone analog 2-acetylfuran (FL-no: 13.054) is an approved flavoring substance evaluated by EFSA under FGE.67Rev3, with a derived NOAEL of 22.6 mg/kg bw per day and the genotoxicity concern ruled out [2]. This regulatory dichotomy means that 2-acetylfuran can be procured for food-grade applications, while 1-(2-furyl)propane-1,2-dione is restricted to non-food research, synthetic, and industrial uses [3].

Regulatory compliance Flavor and fragrance procurement Food-contact safety

Synthetic Utility for Nickel Detection: Dioxime Derivative Formation with 51% Yield and 0.01 mg/L Detection Limit

1-(2-Furyl)propane-1,2-dione reacts with hydroxylamine hydrochloride in ethanol over 4.0 hours to form (1E,2E)-1-(2-furyl)-1,2-propanedione dioxime in 51% yield, as documented in patent CN112979495A [1]. This dioxime derivative serves as a selective chelating agent for nickel(II) ions, achieving a minimum detection concentration of 0.01 mg/L — a 25-fold improvement over the previous best organic nickel probe detection limit of 0.25 mg/L, and 10-fold better than the national wastewater discharge standard of 0.10 mg/L [2]. While many alpha-diketones can form dioximes, the furyl-substituted variant provides specific electronic and steric properties that enhance nickel-binding selectivity; the patent explicitly claims structures incorporating the furan ring system as essential for the chelation performance .

Analytical chemistry Metal ion detection Synthetic methodology

High-Value Application Scenarios for 1-(2-Furyl)propane-1,2-dione Based on Verified Differentiation Evidence


Analytical Reference Standard for GC-MS Identification of Coffee and Maillard Reaction Volatiles

The well-characterized Kovats retention index of 1042 on OV-101 non-polar columns [1] makes 1-(2-furyl)propane-1,2-dione a reliable reference standard for identifying this compound in complex volatile mixtures from coffee roasting, cooked meat aroma, and Maillard reaction model systems. Its chromatographic separation from 2-acetylfuran (RI 893, ΔRI = 149 units) allows unambiguous peak assignment in GC-MS workflows, which is essential for food chemistry laboratories conducting authenticity testing or flavor research. The compound's natural occurrence as a coffee aroma constituent further supports its use as an authentic reference material rather than a synthetic surrogate.

Precursor for High-Sensitivity Nickel(II) Ion Detection Materials

The documented conversion of 1-(2-furyl)propane-1,2-dione to its corresponding dioxime derivative in 51% yield, with the resulting material achieving a nickel detection limit of 0.01 mg/L [2], positions this compound as a key synthetic precursor for developing next-generation colorimetric nickel sensors. This application is particularly relevant for environmental monitoring laboratories and industrial wastewater compliance testing where detection limits below the 0.10 mg/L regulatory standard are required. Procurement for this application benefits from the compound's solid-state form (mp 64–65 °C), which facilitates accurate gravimetric dispensing during dioxime synthesis.

Medicinal Chemistry Hit and Fragment Screening Libraries

The favorable SwissADME profile — bioavailability score of 0.55, high GI absorption, and BBB permeation capability [3] — supports the inclusion of 1-(2-furyl)propane-1,2-dione in fragment-based and diversity-oriented screening libraries. Compared to the more lipophilic 1-phenyl-1,2-propanedione (Δlog P ≈ 0.62), the furyl analog offers superior predicted aqueous solubility (ESOL class: Very soluble), making it more compatible with biochemical assay conditions. The presence of 1 PAINS alert should be noted during hit triage, but the dual carbonyl functionality provides two distinct reactive handles for parallel derivatization in library synthesis.

Non-Food Organic Synthesis Building Block for Agrochemical and Pharmaceutical Intermediates

Given its explicit non-approval for flavor and fragrance use [4], 1-(2-furyl)propane-1,2-dione is appropriately directed toward non-food synthetic applications including agrochemical intermediate synthesis and pharmaceutical building block chemistry. The electron-withdrawing furan ring activates the adjacent carbonyl toward nucleophilic addition and condensation reactions, while the alpha-diketone motif enables Paal-Knorr-type heterocycle synthesis and metal coordination chemistry. The solid physical state facilitates safe handling and precise weighing in parallel synthesis workflows, contrasting with the liquid phenyl analog which poses greater spill and degradation risks.

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